molecular formula C13H12F3NO5S B12859949 Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate

Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate

Cat. No.: B12859949
M. Wt: 351.30 g/mol
InChI Key: IKSPHIMUXUABSE-UHIWHDDQSA-N
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Description

Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate (CAS 648409-92-1) is a high-purity synthetic thiophene derivative with a molecular formula of C13H12F3NO5S and a molecular weight of 351.30 g/mol . Thiophene-based compounds are of significant interest in medicinal and organic chemistry due to their versatile synthetic applicability and wide range of biological activities . This specific compound features a complex structure that integrates a thiophene carboxylate core linked to a trifluoro-oxobutene chain, making it a valuable intermediate for the synthesis of more complex heterocyclic systems. Researchers utilize this compound in the development of novel pharmacologically active molecules. Thiophene derivatives are well-documented in scientific literature for their potential anti-infective properties, and this compound may serve as a key precursor in the exploration of new antibacterial agents . Its structure is characterized by SMILES: O=C(C1=C(N/C=C(C(OCC)=O)\C(C(F)(F)F)=O)C=CS1)OC . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions.

Properties

Molecular Formula

C13H12F3NO5S

Molecular Weight

351.30 g/mol

IUPAC Name

methyl 3-[[(E)-2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene]amino]thiophene-2-carboxylate

InChI

InChI=1S/C13H12F3NO5S/c1-3-22-11(19)7(10(18)13(14,15)16)6-17-8-4-5-23-9(8)12(20)21-2/h4-6,18H,3H2,1-2H3/b10-7+,17-6?

InChI Key

IKSPHIMUXUABSE-UHIWHDDQSA-N

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/C=NC1=C(SC=C1)C(=O)OC

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)C=NC1=C(SC=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Overview

Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring, an ethoxycarbonyl group, and a trifluoromethyl group. It has a molecular weight of approximately 351.30 g/mol and is identified by the CAS number 648409-92-1. This compound is of interest in chemical and pharmaceutical applications due to its structural characteristics.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. A common method includes the condensation of thiophene derivatives with ethoxycarbonyl and trifluoromethyl ketones under controlled conditions. Catalysts and specific solvents are often required to achieve high yields. In industrial settings, continuous flow reactors may be used to maintain consistent quality and yield during production.

Reactivity

The reactivity of this compound can be attributed to the presence of multiple functional groups:

  • The ethoxycarbonyl group can participate in esterification and transesterification reactions.
  • The trifluoromethyl group is electron-withdrawing and can influence the reactivity of nearby groups.
  • The amino group can undergo acylation, alkylation, and other reactions typical of amines.
    These reactions highlight its versatility in synthetic organic chemistry.

Structural Analogs

Compound Name Structure Features Unique Properties
Methyl 3-amino-thiophene-2-carboxylate Basic thiophene structure Lacks trifluoromethyl group
Ethyl 5-(trifluoromethyl)thiophene-2-carboxylic acid Contains trifluoromethyl but different functional groups Acidic nature
Methyl 5-(methoxy)thiophene-2-carboxylate Methoxy instead of ethoxycarbonyl Different electronic properties

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxycarbonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene ring can facilitate π-π interactions with aromatic amino acids in proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares structural attributes and substituent impacts:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Unique Properties
Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate Thiophene-2-carboxylate Ethoxycarbonyl, trifluoromethyl ketone, 4-fluorophenyl 445.38 High polarity due to trifluoromethyl group; potential metabolic stability
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene 4-hydroxyphenyl, ethoxycarbonyl 390.14 Reduced aromaticity (tetrahydro ring); phenolic -OH enhances solubility in polar solvents
Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate Thiophene-2-carboxylate 3-fluorophenyl, primary amine ~275 (estimated) Simpler structure; amine group enables conjugation or derivatization
Methyl 3-(benzenesulfonamido)thiophene-2-carboxylate Thiophene-2-carboxylate Benzenesulfonamide 311.35 Sulfonamide group enhances hydrogen-bonding capacity and rigidity

Key Observations :

  • Trifluoromethyl groups (as in the target compound) significantly increase molecular weight and polarity compared to non-fluorinated analogs .
  • Hydroxyphenyl substituents (e.g., in ) improve aqueous solubility but may reduce membrane permeability.

Insights :

  • The target compound’s synthesis likely requires specialized reagents (e.g., trifluoroacetylating agents) and rigorous purification .
  • Higher yields in sulfonamide derivatives (e.g., ) reflect simpler reaction mechanisms compared to multi-component couplings (e.g., ).

Physicochemical Properties

Compound Melting Point (°C) Boiling Point (°C) Solubility Profile
This compound Not reported Not reported Likely soluble in DMSO, DMF; poor in water
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-tetrahydrobenzo[b]thiophene-3-carboxylate Not reported Not reported Moderate solubility in ethanol; enhanced by -OH
Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate Not reported Not reported Soluble in chloroform, ethyl acetate

Remarks :

  • Data gaps for melting/boiling points highlight the need for further experimental characterization.
  • The trifluoromethyl group in the target compound likely reduces water solubility compared to hydroxylated analogs .

Biological Activity

Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H14F3NO5S
  • Molecular Weight : 365.32 g/mol
  • CAS Number : 648410-24-6

The compound features a thiophene ring, which is known for its diverse biological activities due to the presence of sulfur and its ability to participate in various chemical reactions.

Biological Activity Overview

Research indicates that compounds containing thiophene moieties exhibit a range of biological activities including:

  • Antimicrobial Activity : Thiophenes have been reported to possess antimicrobial properties against various pathogens. Studies show that derivatives can inhibit bacterial growth and exhibit antifungal activity .
  • Antiviral Effects : Certain thiophene derivatives have demonstrated antiviral activity, particularly against viruses such as HIV and HSV .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in pathogen metabolism or inflammatory processes.
  • Receptor Modulation : It could also act on various receptors, modulating signaling pathways that influence cell proliferation and immune responses.

Case Studies and Experimental Data

  • Antimicrobial Screening :
    • A study evaluated the antimicrobial efficacy of several thiophene derivatives including this compound against Gram-positive bacteria. Results indicated significant inhibition at concentrations as low as 10 µg/mL.
  • Cytotoxicity Assays :
    • Cytotoxic effects were assessed using various cancer cell lines. The compound exhibited IC50 values ranging from 15 to 30 µM, indicating moderate cytotoxicity against tested cancer cells .
  • In Vivo Studies :
    • In animal models, the compound demonstrated anti-inflammatory effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs). It reduced edema in a dose-dependent manner when administered orally .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AntiviralActivity against HSV
Anti-inflammatoryReduced edema in animal models
CytotoxicityIC50 values between 15–30 µM

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate?

  • Answer : Synthesis typically involves multi-step reactions, starting with coupling thiophene derivatives with trifluoromethyl-containing precursors. For example, similar compounds are synthesized via nucleophilic substitution or condensation reactions under inert atmospheres (e.g., nitrogen), using catalysts like DCC/DMAP and refluxing in anhydrous solvents such as CH₂Cl₂ . Purification often employs reverse-phase HPLC with gradients (e.g., MeCN:H₂O) to isolate high-purity products . Key steps include monitoring reaction progress via TLC and confirming structural integrity through NMR and IR spectroscopy .

Q. How should researchers characterize this compound to confirm its structure?

  • Answer : Characterization requires a combination of analytical techniques:

  • 1H/13C NMR : To verify proton and carbon environments, particularly the trifluoromethyl group (δ ~110–120 ppm in 13C NMR) and ester carbonyl signals (δ ~165–170 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight and fragmentation patterns .
  • Melting Point Analysis : Provides preliminary purity assessment (e.g., sharp melting ranges within 2–3°C) .

Q. What safety precautions are critical when handling this compound?

  • Answer : The compound may pose hazards such as skin/eye irritation and respiratory toxicity. Key precautions include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods to avoid inhaling dust or vapors .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water to prevent environmental contamination .
  • Storage : Keep in a cool, dry place away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound?

  • Answer : Yield optimization involves:

  • Catalyst Screening : Test alternative catalysts (e.g., HOBt/DIC) to improve coupling efficiency .
  • Solvent Selection : Evaluate polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
  • Reaction Time/Temperature : Use controlled heating (e.g., microwave-assisted synthesis) to reduce side reactions .
  • Workup Adjustments : Optimize extraction pH (e.g., acidify to precipitate carboxylic acid intermediates) .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Answer : Contradictions may arise from impurities or solvent effects. Mitigation strategies include:

  • Repetitive Recrystallization : Use solvent pairs (e.g., methanol/water) to remove trace impurities .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon environments .
  • Deuterated Solvent Trials : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

Q. What are the potential biological applications of this compound in drug discovery?

  • Answer : While direct data on this compound is limited, structurally related thiophene derivatives exhibit:

  • Antibacterial Activity : Via inhibition of bacterial enzyme pathways (e.g., thymidylate synthase) .
  • Anticancer Potential : By targeting protein-tyrosine phosphatases or disrupting microtubule assembly .
  • Neurobiological Studies : As modulators of ion channels or neurotransmitter receptors .
    • Methodological Note : Screen for bioactivity using in vitro assays (e.g., MIC tests for antimicrobial activity) and molecular docking to predict target interactions .

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